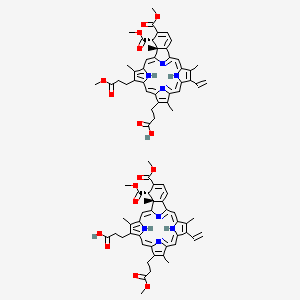
ADU-S100 (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADU-S100 (ammonium salt) involves the preparation of cyclic dinucleotides. One common method includes the use of high-performance liquid chromatography (HPLC) to determine the concentration of ADU-S100 in liposomal formulations . The dry film of the compound is hydrated above 55°C in a solution of ADU-S100 (125 µg/mL, 170 µM) in HEPES buffer (10 mM, pH 7.4) by vigorous mixing .
Industrial Production Methods
Industrial production of ADU-S100 (ammonium salt) focuses on optimizing the formulation for systemic delivery. This involves incorporating ADU-S100 into DOTAP/cholesterol liposomes to enhance its stability and efficacy . The liposomal formulation protects the compound from spontaneous degradation in the bloodstream, ensuring efficient delivery to target cells .
Chemical Reactions Analysis
Types of Reactions
ADU-S100 (ammonium salt) primarily undergoes activation reactions within the STING pathway. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The compound is often used in combination with other immunostimulatory agents to enhance its efficacy. For instance, it can be formulated with granulocyte-macrophage colony-stimulating factor-producing cellular cancer vaccines to potentiate anti-tumor immunity .
Major Products Formed
The primary product formed from the activation of ADU-S100 (ammonium salt) is the induction of type I interferons and other cytokines, which play a crucial role in the immune response against tumors .
Scientific Research Applications
ADU-S100 (ammonium salt) has a wide range of scientific research applications:
Cancer Immunotherapy: It is used to enhance the efficacy of immune checkpoint inhibitors by amplifying tumor immunogenicity
Innate Immune Activation: The compound activates the STING pathway, leading to the production of type I interferons and other cytokines, which are essential for antiviral and antitumor responses
Vaccine Adjuvant: ADU-S100 can be used as an adjuvant in vaccines to boost the immune response.
Research Tool: It serves as a valuable tool in studying the STING pathway and its role in immune responses.
Mechanism of Action
ADU-S100 (ammonium salt) exerts its effects by activating the STING pathway. Upon binding to STING, the compound triggers the recruitment of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines . This activation enhances the immune response, promoting the destruction of tumor cells .
Comparison with Similar Compounds
ADU-S100 (ammonium salt) is unique in its ability to activate all known human and mouse STING alleles, making it a versatile and potent immunostimulant . Similar compounds include:
Cyclic GMP-AMP (cGAMP): Another STING agonist with similar immunostimulatory properties.
ML RR-S2 CDA: A mixed-linkage cyclic dinucleotide that also activates the STING pathway.
2’3’-c-di-AM(PS)2 (Rp,Rp): A bisphosphorothioate analog of c-di-AMP with higher affinity for STING.
ADU-S100 stands out due to its enhanced stability and lipophilicity, which promote significantly increased STING signaling compared to endogenous and pathogen-derived cyclic dinucleotides .
Properties
Molecular Formula |
C20H30N12O10P2S2 |
|---|---|
Molecular Weight |
724.6 g/mol |
IUPAC Name |
azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
VZYXAGGQHVUTHM-LJFXOJISSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)S.N.N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)

![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)


![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)

![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)


